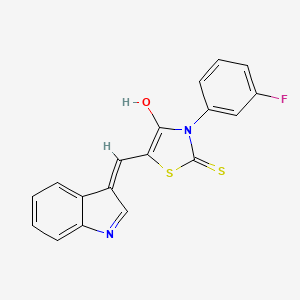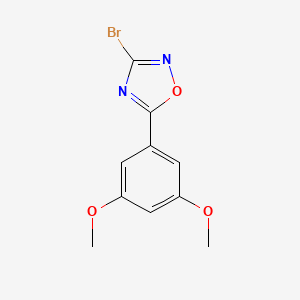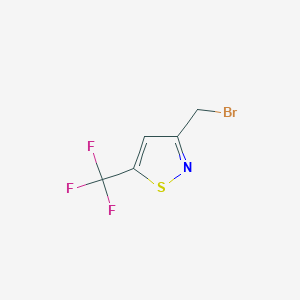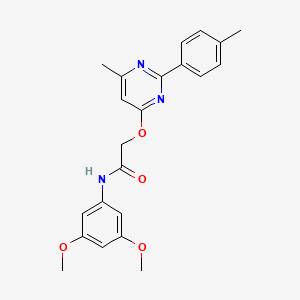
4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-2-(3-chlorophenyl)-5-hydrazino-3(2H)-pyridazinone, also known as 4-Chloro-2-CPH, is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of approximately 150°C. 4-Chloro-2-CPH has been found to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In addition, it has been used to study the mechanism of action of various drugs and has been used as a model compound for studying enzyme-catalyzed reactions.
Scientific Research Applications
Reactivity and Synthesis
- The reactivity of related pyridazinone compounds has been studied, showing their potential in synthesizing various derivatives. For example, reactions of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with dimethylformamide/phosphorus oxychloride afforded pyrazolo[3,4-d]pyridazinones and acyclic derivatives, indicating a versatile reactivity useful in organic synthesis (Katrusiak et al., 1994).
Biological Activity
- Pyridazinone derivatives have been synthesized and evaluated for biological activities. For instance, new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives were synthesized and showed promising anticancer, antiangiogenic, and antioxidant properties (Kamble et al., 2015).
Antimicrobial and Antifungal Activities
- Certain pyridazinone derivatives have demonstrated antimicrobial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Sayed et al., 2003).
Applications in Agriculture
- Pyridazinones have been studied as herbicides. Their mode of action involves inhibiting photosynthesis in plants, indicating potential applications in agriculture for weed control (Hilton et al., 1969).
Chemical Analysis and Synthesis Methods
- Methods for the chromatographic determination of pyridazinone derivatives like 5-amino-4-chloro-2-phenyl-3(2H)pyridazinone have been developed, which are essential for quality control in chemical manufacturing processes (Dulak et al., 1967).
Environmental Degradation Studies
- The bacterial degradation of pyridazinone compounds such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been investigated, providing insights into their environmental fate and impact (de Frenne et al., 1973).
properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-hydrazinylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-3-7(4-6)16-10(17)9(12)8(15-13)5-14-16/h1-5,15H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRLWJOWFDHDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C=N2)NN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)


![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)


![Bicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3011498.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3011501.png)

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)
![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)